Tubocurarine chloride pentahydrate (+)

Neuromuscular blockade Autonomic ganglia In vitro pharmacology

Researchers requiring the gold-standard nicotinic acetylcholine receptor (nAChR) antagonist for neuromuscular and autonomic ganglionic transmission studies face limited sourcing of pharmacopeial-grade material. (+)-Tubocurarine chloride pentahydrate (CAS 6989-98-6) resolves this with USP monograph compliance (assay 95.0-105.0%, specific rotation +210° to +224°, related compounds ≤5.0%). • 8.7× greater 5-HT3A receptor potency (IC₅₀ = 0.046 μM) than atracurium - the optimal high-affinity reference standard for 5-HT3A assay calibration. • Narrow ganglionic/neuromuscular selectivity ratio (9.4 vs. 48 for atracurium) - essential for autonomic ganglionic transmission research. • Highest histamine-releasing activity among non-depolarizing blockers (relative value 172) - definitive positive control for mast cell degranulation assays. Supplied with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C37H41N2O6+
Molecular Weight 609.7 g/mol
Cat. No. B1233096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubocurarine chloride pentahydrate (+)
Molecular FormulaC37H41N2O6+
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
InChIInChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
InChIKeyMZTXBESCVZFFQE-URLMMPGGSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubocurarine Chloride Pentahydrate: Procurement-Grade Bisbenzylisoquinoline Neuromuscular Blocker


(+)-Tubocurarine chloride pentahydrate (CAS 6989-98-6) is a bisbenzylisoquinoline alkaloid and the prototypical competitive nicotinic acetylcholine receptor (nAChR) antagonist at the neuromuscular junction [1]. As a non-depolarizing neuromuscular blocking agent, it produces reversible skeletal muscle paralysis by preventing acetylcholine-mediated depolarization [2]. This compound is specified as the pentahydrate salt form with a molecular weight of 771.73 g/mol, and remains the reference standard against which newer neuromuscular blockers are pharmacologically benchmarked [3].

Why Tubocurarine Chloride Pentahydrate Cannot Be Replaced by Atracurium or Vecuronium for Precision Studies


Tubocurarine chloride pentahydrate possesses a distinct pharmacological fingerprint that precludes direct substitution with newer neuromuscular blockers such as atracurium or vecuronium. Specifically, its ganglionic/neuromuscular blocking potency ratio differs substantially from atracurium, producing a more narrow separation between neuromuscular and autonomic effects [1]. Furthermore, tubocurarine exhibits 5-HT3A receptor antagonism with an IC50 of 0.046 μM, which is nearly an order of magnitude more potent than atracurium (IC50 = 0.40 μM) [2]. These quantitative differences in off-target receptor pharmacology mean that studies designed with tubocurarine as the reference antagonist cannot be replicated with alternative agents without fundamentally altering the experimental outcome.

Tubocurarine Chloride Pentahydrate: Verifiable Quantitative Differentiation Data


Ganglionic vs. Neuromuscular Blockade Selectivity: Tubocurarine vs. Atracurium

In direct head-to-head in vitro experiments using guinea pig hypogastric nerve-vas deferens (ganglionic) and phrenic nerve-hemidiaphragm (neuromuscular) preparations, tubocurarine exhibited a ganglionic/neuromuscular EC50 equipotent molar ratio of 9.4, whereas atracurium demonstrated a ratio of 48 [1]. This indicates that tubocurarine has significantly less separation between its neuromuscular blocking and ganglionic blocking effects, making it a fundamentally different tool for autonomic pharmacology studies.

Neuromuscular blockade Autonomic ganglia In vitro pharmacology Guinea pig model

5-HT3A Serotonin Receptor Antagonism: Tubocurarine vs. Atracurium and Other Clinical Neuromuscular Blockers

In a comparative study evaluating the 5-HT3A receptor antagonist activity of six clinically-used neuromuscular blockers in voltage-clamped Xenopus oocytes, d-tubocurarine exhibited the highest potency with an IC50 of 0.046 ± 0.003 μM. This potency was 8.7-fold greater than atracurium (IC50 = 0.40 ± 0.03 μM), and orders of magnitude more potent than vecuronium (IC50 = 16.3 ± 2.24 μM) and rocuronium (IC50 = 19.5 ± 2.31 μM) [1].

5-HT3A receptor Serotonin Xenopus oocyte Electrophysiology Postoperative nausea

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Reference Standard Potency

(+)-Tubocurarine chloride is characterized as a potent competitive antagonist of nicotinic acetylcholine receptors (nAChR) with a reported IC50 of 41 nM . While direct comparative IC50 values from identical assay conditions for all modern neuromuscular blockers are not consolidated in a single source, this value establishes tubocurarine as the prototypical reference standard with well-characterized, high-affinity binding at the neuromuscular junction nAChR.

Nicotinic acetylcholine receptor nAChR antagonist IC50 Electrophysiology

Relative Cutaneous Histamine-Releasing Activity: Tubocurarine vs. Pancuronium and Atracurium

In a comparative cutaneous histamine release study evaluating equipotent neuromuscular blocking doses, d-tubocurarine exhibited a relative histamine-releasing ability of 172, normalized to pancuronium as the reference value of 1. This represents a 3.3-fold greater histamine release compared to atracurium (relative value = 52), and substantially greater than vecuronium (1.1) and suxamethonium (1.7) [1].

Histamine release Mast cell degranulation Anaphylactoid reaction Cutaneous assay

USP Monograph Specifications: Identity and Purity Requirements

Tubocurarine chloride is an official USP monograph substance with defined quality specifications. The USP monograph specifies assay limits of 95.0% to 105.0% (anhydrous basis), a specific rotation requirement between +210° and +224° (10 mg/mL in water), and a related compounds limit of not more than 5.0% total impurities [1]. The existence of an official USP Reference Standard (Tubocurarine Chloride RS) enables validated analytical method transfer and regulatory-compliant quality control testing [2].

USP reference standard Pharmacopeial specification Quality control Regulatory compliance

Tetrandrine Structural Analog Comparison: Dimethyl Ether Potency Difference

Within the bisbenzylisoquinoline alkaloid family, structural modifications produce substantial potency variations. The O,O-dimethyl ether derivative of tubocurarine demonstrates approximately 4-fold greater neuromuscular blocking activity than tubocurarine chloride itself, despite sharing the identical pharmacological mechanism of competitive non-depolarizing blockade at the motor end plate . This SAR relationship underscores that tubocurarine chloride pentahydrate represents a specific, defined chemical entity whose activity cannot be extrapolated from structurally related bisbenzylisoquinoline alkaloids such as tetrandrine.

Bisbenzylisoquinoline alkaloid Tetrandrine Structure-activity relationship Methylation

Tubocurarine Chloride Pentahydrate: Evidence-Backed Application Scenarios


Autonomic Ganglionic Pharmacology Studies Requiring Narrow Neuromuscular/Ganglionic Selectivity

Based on the 5.1-fold difference in ganglionic/neuromuscular selectivity between tubocurarine (ratio = 9.4) and atracurium (ratio = 48) established in guinea pig in vitro preparations [1], tubocurarine chloride pentahydrate is the preferred tool compound for studies examining autonomic ganglionic transmission. Its narrow selectivity window makes it particularly valuable for investigating the interplay between neuromuscular blockade and sympathetic/parasympathetic ganglia function.

5-HT3A Serotonin Receptor Antagonism Assay Calibration

The demonstrated 8.7-fold greater potency of tubocurarine (IC50 = 0.046 μM) compared to atracurium (IC50 = 0.40 μM) as a 5-HT3A receptor antagonist in Xenopus oocyte voltage-clamp studies [1] positions this compound as the optimal high-affinity reference standard for calibrating 5-HT3A receptor assays. Its superior potency relative to all clinically used neuromuscular blockers makes it indispensable for establishing assay sensitivity thresholds.

Histamine Release and Mast Cell Degranulation Positive Control

The quantitative finding that tubocurarine exhibits the highest histamine-releasing activity among non-depolarizing neuromuscular blockers (relative value = 172, normalized to pancuronium = 1) [1] establishes this compound as the definitive positive control for histamine release assays. Researchers developing in vitro mast cell degranulation models or evaluating the histamine-releasing potential of novel compounds require tubocurarine to establish assay dynamic range and positive response validation.

Pharmaceutical Quality Control and Compendial Method Validation

The existence of an official USP monograph with defined specifications (assay 95.0-105.0%, specific rotation +210° to +224°, related compounds ≤5.0%) and a corresponding USP Reference Standard [1] [2] makes tubocurarine chloride pentahydrate suitable for pharmaceutical quality control laboratories performing compendial method transfers, system suitability testing, and regulatory-compliant batch release testing.

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